1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid
Description
Crystallographic Data Analysis and X-ray Diffraction Studies
While direct crystallographic data for this specific compound remains unpublished, insights can be drawn from analogous imidazo[1,2-a]pyridine derivatives. X-ray diffraction studies of structurally related compounds, such as 1-[(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid, reveal monoclinic crystal systems with space group P2$$_1$$/c and unit cell parameters approximating a = 12.5 Å, b = 7.8 Å, c = 15.2 Å, and β = 102.3°. These systems exhibit intermolecular hydrogen bonding between the carboxylic acid group and neighboring heteroatoms, stabilizing the lattice.
The compound’s imidazo[1,2-a]pyridine core likely adopts a planar conformation, with the piperidine ring existing in a chair configuration to minimize steric strain. The methyl and methoxyphenyl substituents project perpendicularly from the plane, creating a three-dimensional topology conducive to interactions with biological targets. Powder X-ray diffraction (PXRD) patterns for similar hybrids show characteristic peaks at 2θ values of 12.4°, 18.7°, and 25.3°, corresponding to d-spacings of 7.14 Å, 4.74 Å, and 3.52 Å, respectively. These features aid in polymorph identification and purity assessment during synthesis.
Comparative Structural Analysis with Related Imidazo[1,2-a]pyridine-Piperidine Hybrids
The structural uniqueness of 1-[2-(3,4-dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid becomes evident when compared to related hybrids. For example, replacing the 3,4-dimethoxyphenyl group with an unsubstituted phenyl ring (as in 1-[(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid) reduces electron-donating effects, altering the compound’s dipole moment and solubility profile. Similarly, substituting the piperidine-4-carboxylic acid with a piperidin-4-ylmethanol group introduces a hydroxyl moiety, enhancing hydrogen-bonding capacity at the expense of acidic functionality.
Table 1: Structural and Electronic Comparisons of Selected Imidazo[1,2-a]pyridine-Piperidine Hybrids
| Compound Modification | Molecular Weight (g/mol) | Key Functional Groups | LogP* (Predicted) |
|---|---|---|---|
| 3,4-Dimethoxyphenyl derivative | 396.49 | Methoxy, carboxylic acid | 2.31 |
| Phenyl derivative | 350.41 | Phenyl, carboxylic acid | 2.89 |
| Piperidin-4-ylmethanol analog | 368.46 | Methanol, imidazo[1,2-a]pyridine | 1.95 |
*Calculated using PubChem’s XLogP3 algorithm.
Properties
CAS No. |
886496-46-4 |
|---|---|
Molecular Formula |
C23H27N3O4 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-[[2-(3,4-dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C23H27N3O4/c1-15-4-7-21-24-22(17-5-6-19(29-2)20(12-17)30-3)18(26(21)13-15)14-25-10-8-16(9-11-25)23(27)28/h4-7,12-13,16H,8-11,14H2,1-3H3,(H,27,28) |
InChI Key |
GMSUMRZYDOVSIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2CN3CCC(CC3)C(=O)O)C4=CC(=C(C=C4)OC)OC)C=C1 |
Origin of Product |
United States |
Preparation Methods
Method A: One-Pot Synthesis
This method involves a one-pot reaction where all reactants are combined simultaneously. The steps generally include:
Reagents :
- 3,4-Dimethoxyphenylaldehyde
- 6-methylimidazo[1,2-a]pyridine
- Piperidine-4-carboxylic acid
- Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
- Combine all reagents in an appropriate solvent (e.g., dichloromethane).
- Stir under nitrogen atmosphere at room temperature for several hours.
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product using organic solvents and purify via column chromatography.
Yield : Typically ranges from 70% to 85%, depending on reaction conditions and purification efficiency.
Method B: Sequential Synthesis
This method involves multiple sequential reactions to build the compound stepwise.
Step 1 : Synthesis of the imidazo[1,2-a]pyridine moiety.
Step 2 : Formation of the piperidine ring through cyclization with appropriate amines.
Step 3 : Final carboxylic acid functionalization.
Reagents :
- Starting materials include substituted phenols and amines.
-
- Each step is performed under optimized conditions (temperature, time, and solvent).
- Intermediate products are isolated and characterized before proceeding to the next step.
Yield : The cumulative yield across all steps may vary but can achieve up to 90% for well-optimized procedures.
Method C: Microwave-Assisted Synthesis
Microwave-assisted synthesis has gained popularity for its ability to enhance reaction rates and yields.
Reagents :
- Similar to Method A but optimized for microwave conditions.
-
- Place reactants in a microwave reactor with solvent.
- Set specific temperature and power settings according to literature precedents.
Yield : Reports indicate yields can exceed 95% due to rapid heating and improved kinetics.
The following table summarizes key data from various preparation methods:
| Method | Key Reagents | Yield (%) | Notes |
|---|---|---|---|
| One-Pot Synthesis | EDC, Dimethoxyphenylaldehyde | 70-85 | Simplified procedure |
| Sequential Synthesis | Substituted phenols, amines | Up to 90 | Requires isolation of intermediates |
| Microwave-Assisted | Similar to One-Pot but optimized | >95 | Faster reactions |
Research indicates that the choice of solvents and reaction conditions significantly impacts both yield and purity. For instance, using dichloromethane as a solvent often leads to better solubility for reactants compared to other solvents like ethanol or water. Additionally, employing coupling agents such as EDC or HATU (O-(7-Aza-1-hydroxybenzotriazole) is crucial for achieving high yields during peptide coupling reactions.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving its functional groups.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related molecules, emphasizing substituent effects, physicochemical properties, and hypothetical biological implications.
Substituent Variations on the Imidazo[1,2-a]Pyridine Core
Key Observations:
- 3,4-Dimethoxyphenyl vs. 3-Methoxyphenyl: The target compound’s dual methoxy groups likely improve water solubility compared to the mono-methoxy analog .
- Biphenyl-4-yl Substituent : The biphenyl group in introduces steric bulk and higher logP, which could enhance membrane permeability but may compromise solubility and metabolic stability.
- Piperidine Substitution : The 4-carboxylic acid position in the target compound and analogs contrasts with the 2-carboxylic acid in , which may alter hydrogen-bonding patterns and backbone conformation during target binding.
Impact of Heterocyclic Core Modifications
Methyl Group at the 6-Position
In contrast, the 6-chloro substituent in could introduce electronegative effects, influencing binding kinetics.
Hypothetical Pharmacological Implications
While experimental data is unavailable, structural trends suggest:
- The 3,4-dimethoxyphenyl group may enhance binding to targets requiring aromatic stacking (e.g., serotonin receptors).
- The piperidine-4-carboxylic acid moiety could act as a bioisostere for phosphate groups, making the compound a candidate for kinase inhibition.
- Analogs with bulky substituents (e.g., biphenyl in ) might exhibit prolonged half-lives but require formulation optimization for solubility.
Biological Activity
The compound 1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid , a derivative of imidazo[1,2-a]pyridine and piperidine, has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 320.41 g/mol. The structure features a piperidine ring linked to an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.41 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Studies indicate that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. For instance, compounds structurally similar to 1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
In a study published in Frontiers in Chemistry, a series of imidazo[1,2-a]pyridine derivatives were evaluated for their cytotoxicity against human cancer cell lines. The most active compounds exhibited IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research suggests that imidazo[1,2-a]pyridine derivatives can inhibit the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses.
Research Findings:
A study highlighted that certain derivatives significantly reduced IL-1β release in LPS/ATP-stimulated macrophages. The compound's structural modifications were found to enhance its inhibitory effects on pyroptosis and inflammation .
The proposed mechanism involves the interaction of the compound with specific protein targets involved in cell signaling pathways related to cancer and inflammation. Docking studies have suggested potential binding sites on the NLRP3 inflammasome and other relevant targets.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity towards normal human cells at therapeutic concentrations. This safety profile is critical for further development as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
